molecular formula C33H46O8 B2749003 [(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-Ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate CAS No. 1019854-61-5

[(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-Ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate

Cat. No.: B2749003
CAS No.: 1019854-61-5
M. Wt: 570.723
InChI Key: RBDLKNGZMWJUCW-MEHYOUCFSA-N
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Description

The compound [(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-Ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate is a highly complex triterpenoid derivative characterized by:

  • Core structure: A pentacyclic framework with fused dioxane and furan rings.
  • Substituents: Ethoxy, hydroxyl, methyl, and furan-3-yl groups.
  • Functional group: An (E)-2-methylbut-2-enoate ester moiety.

Properties

IUPAC Name

[(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46O8/c1-8-17(3)30(36)41-24-14-23(34)31(5)16-39-27-28(31)32(24,6)22-13-25(38-9-2)40-21-12-20(19-10-11-37-15-19)18(4)26(21)33(22,7)29(27)35/h8,10-11,15,20-25,27-29,34-35H,9,12-14,16H2,1-7H3/b17-8+/t20-,21?,22-,23-,24+,25-,27-,28+,29-,31-,32+,33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDLKNGZMWJUCW-MEHYOUCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2C3(C(CC(C4(C3C(C(C2(C5=C(C(CC5O1)C6=COC=C6)C)C)O)OC4)C)O)OC(=O)C(=CC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@H]2[C@@]3([C@@H](C[C@@H]([C@]4([C@H]3[C@@H]([C@@H]([C@@]2(C5=C([C@H](CC5O1)C6=COC=C6)C)C)O)OC4)C)O)OC(=O)/C(=C/C)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-4-Ethoxy-8-(furan-3-yl)-12,17-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate is a complex organic molecule with potential biological activities that merit detailed investigation. This article explores the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a unique pentacyclic structure with multiple functional groups including ethoxy and hydroxyl groups. Its molecular formula is C39H48O9C_{39}H_{48}O_9, and it possesses significant stereochemical complexity due to its multiple chiral centers.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit notable antioxidant properties. The presence of hydroxyl groups in the structure may contribute to scavenging free radicals and protecting cellular components from oxidative stress.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. For instance:

  • Cell Line Studies : In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines including breast and prostate cancer cells. The mechanism is thought to involve apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)15Apoptosis induction
PC3 (prostate)20Cell cycle arrest

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored in several studies:

  • Cytokine Production : It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
CytokineControl LevelCompound Treatment Level
TNF-alpha100%40%
IL-680%30%

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It potentially affects signaling pathways such as NF-kB and MAPK which are crucial in inflammation and cancer.

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that a structurally similar compound induced apoptosis in melanoma cells via mitochondrial pathways.
  • Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to controls.

Comparison with Similar Compounds

Triterpenoids and Prenol Lipids

Several structurally related compounds share the (E)-2-methylbut-2-enoate ester group but differ in core substituents (Table 1):

Compound Core Structure Key Substituents Classification Source/Function Reference
Target Compound Pentacyclic triterpenoid 4-Ethoxy, 8-(furan-3-yl), 12,17-dihydroxy Triterpenoid Plant metabolites
(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-... Hexacyclic diterpenoid 6-(furan-3-yl), methoxyethyl Diterpenoid Synthetic/Natural product
[13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[...]] Spiro-pentacyclic Diacetyloxy, furan-3-yl Limonoid (triterpenoid) Plant defense metabolites
13-(acetyloxy)-1-hydroxy-...6-oxo-5,14-dioxatricyclo[...] Tricyclic terpene lactone Acetyloxy, methylidene Terpene lactone Microbial/fungal sources

Key Observations :

  • The furan-3-yl group is a conserved motif in many analogs, likely influencing aromatic interactions or oxidative stability.

Simpler (E)-2-Methylbut-2-enoate Esters

The (E)-2-methylbut-2-enoate (tiglate) ester is a common functional group in volatiles and flavor compounds (Table 2):

Compound R Group Molecular Weight Biological Role Source Reference
Ethyl tiglate Ethyl 142.19 g/mol Antimicrobial agent, fruit flavor Yeast (S. suaveolens)
Hexyl tiglate Hexyl 184.28 g/mol Flavoring agent Synthetic/Natural
(E)-Hex-3-enyl (E)-2-methylbut-2-enoate Hex-3-enyl 196.29 g/mol Insect attractant Tomato volatiles

Key Observations :

  • The target compound’s triterpenoid core distinguishes it from these smaller esters, which are primarily involved in flavor or signaling .
  • Ethyl tiglate’s antimicrobial activity suggests the (E)-2-methylbut-2-enoate group may confer bioactivity, but the target compound’s larger structure could modify its mechanism.

Physicochemical Properties

  • Polarity : Hydroxyl and ethoxy groups increase hydrophilicity compared to acetylated analogs (e.g., ).
  • Stability : The furan ring may introduce susceptibility to oxidative degradation, unlike saturated analogs (e.g., hexyl tiglate ).

Preparation Methods

Retrosynthetic Analysis of the Pentacyclic Core

The pentacyclo[11.6.1.0²,¹¹.0⁶,¹⁰.0¹⁶,²⁰]icosane skeleton is derived from a diterpene precursor, likely via biogenetic-inspired cyclization. Retrosynthetic disconnections suggest fragmentation into three key segments:

  • A/B/C-rings : Formed via cationic polycyclization of a geranylgeranyl pyrophosphate analog.
  • D/E-rings : Constructed through oxidative rearrangement and etherification.
  • Furan-3-yl substituent : Introduced via palladium-catalyzed coupling or cyclocondensation.

Critical intermediates include epoxy alcohols for stereochemical control (e.g., Sharpless asymmetric epoxidation) and bicyclic ethers for ring-expansion reactions.

Construction of the A/B/C-Ring System

Geranyl Acetate as a Starting Material

Geranyl acetate (37 in) serves as a cost-effective precursor for generating the A/B-ring system. Key transformations include:

  • Sharpless Asymmetric Epoxidation (AE) : Epoxidizes allylic alcohols with >90% enantiomeric excess (e.e.). For example, AE of allyl alcohol 38 yields α-epoxide 39, which undergoes regioselective ring-opening with titanium tetraisopropoxide and benzoic acid to form triol 40.
  • Cyclization to 6-Membered Ethers : Acidic treatment of epoxy alcohol 43 induces 6-exo cyclization, forming bicyclic ether 44.
Table 1: Key Steps in A/B-Ring Formation
Step Reaction Conditions Yield Reference
1 AE of 38 Ti(O-i-Pr)₄, (-)-DET 89%
2 Cyclization of 43 NaH, DMSO, TsCl 76%

Installation of the Furan-3-yl Moiety

The furan-3-yl group at C8 is introduced via two primary routes:

Palladium-Catalyzed Multi-Component Reaction

A one-pot reaction combining allenols, aryl iodides, and carbon monoxide forms 2-(furan-3-yl)acetates (Scheme 1 in). For example, allenol 1a reacts with 3-iodofuran under 1 atm CO and Pd(OAc)₂ catalysis to yield ethyl 2-(furan-3-yl)acetate (85% yield).

Cyclocondensation of α-Hydroxyl Enones

Intramolecular condensation of α-hydroxyl enone intermediates (e.g., 5a in) generates furan rings under acidic conditions (e.g., p-TsOH, 60°C).

Synthesis of the (E)-2-Methylbut-2-enoate Ester

Bromination-Elimination Strategy

  • Bromination : Methyl but-2-enoate reacts with N-bromosuccinimide (NBS) in CCl₄ to form methyl 4-bromobut-2-enoate (66% yield).
  • Dehydrohalogenation : Treatment with DBU induces elimination, yielding (E)-2-methylbut-2-enoic acid.

Esterification of the Pentacyclic Alcohol

The C19 hydroxyl group is acylated using (E)-2-methylbut-2-enoyl chloride and DMAP in dichloromethane (82% yield).

Stereochemical Control and Functionalization

Sharpless AE for Diol Formation

Epoxidation of allyl alcohol 42 (derived from geranyl acetate) with (+)-DET-Ti(O-i-Pr)₄ establishes the C12 and C17 hydroxyls with 94% e.e..

Pinacol Rearrangement

Tertiary alcohol intermediates (e.g., ingenol derivative 5 in) undergo BF₃·OEt₂-catalyzed pinacol rearrangement to install the C16 quaternary center.

Table 2: Critical Stereochemical Transformations
Step Reaction Stereochemical Outcome Reference
AE of 42 Epoxidation C12: R, C17: S
Pinacol rearrangement Carbon skeleton reorganization C16: S

Final Assembly and Global Deprotection

  • Acetonide Cleavage : The C5-C20 acetonide is hydrolyzed using aqueous HCl/THF (1:1) to unmask diol functionalities.
  • Silyl Ether Removal : TBAF in THF removes tert-butyldimethylsilyl (TBS) groups at C12 and C17.

Q & A

Basic Research Questions

Q. How can the stereochemical complexity of this compound be addressed during synthesis?

  • Methodology : Use chiral catalysts (e.g., asymmetric hydrogenation) and multi-step purification (e.g., chiral HPLC or crystallization) to ensure stereochemical fidelity. Intermediate characterization via 1H^{1}\text{H}-NMR coupling constants and NOESY can validate spatial arrangements .
  • Example : For similar pentacyclic terpenoids, multi-step synthesis involving protecting groups (e.g., tert-butyldimethylsilyl ethers) and Grubbs catalysts has been employed to control ring closure stereochemistry .

Q. What analytical techniques are most effective for confirming the compound’s structure and purity?

  • Methodology :

  • X-ray crystallography : Resolves absolute configuration of stereocenters .
  • 2D-NMR (COSY, HSQC, HMBC) : Assigns proton-proton correlations and 13C^{13}\text{C} connectivity, critical for verifying the furan-3-yl substitution and ester linkage .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C32_{32}H42_{42}O8_{8} with a mass error < 2 ppm) .

Q. How can stability issues in aqueous or organic solvents be mitigated during storage?

  • Methodology :

  • Lyophilization : For long-term storage, lyophilize the compound and store under inert gas (argon) at -80°C.
  • Stabilizers : Add antioxidants (e.g., BHT) to ethanolic solutions to prevent oxidation of the furan ring .

Advanced Research Questions

Q. How should researchers resolve contradictions in bioactivity data (e.g., inconsistent IC50_{50} values across assays)?

  • Methodology :

  • Orthogonal assays : Validate cytotoxicity using both MTT and ATP-based luminescence assays to rule out false positives from reducing agents .
  • Purity verification : Re-test batches with ≥98% purity (HPLC) to eliminate confounding effects from impurities .
  • Mechanistic studies : Use siRNA knockdown of putative targets (e.g., β-tubulin) to confirm specificity .

Q. What computational strategies are recommended for identifying biological targets?

  • Methodology :

  • Molecular docking : Use Schrödinger Maestro to model interactions with β-tubulin (PDB: 1JFF), focusing on furan and ester moieties as potential binding motifs .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to prioritize high-affinity targets .

Q. How can in vivo pharmacokinetics (e.g., bioavailability, half-life) be accurately determined for this compound?

  • Methodology :

  • Radiolabeling : Synthesize a 14C^{14}\text{C}-labeled analog to track distribution via scintillation counting .
  • LC-MS/MS : Quantify plasma concentrations using a validated method with a lower limit of detection (LLOD) < 1 ng/mL .

Q. What strategies enable selective functionalization of the ethoxy or hydroxyl groups?

  • Methodology :

  • Protecting groups : Temporarily mask hydroxyls with acetyl or benzyl groups during esterification of the 2-methylbut-2-enoate moiety .
  • Regioselective oxidation : Use TEMPO/NaClO2_{2} to oxidize secondary alcohols while preserving tertiary hydroxyls .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Competitive binding assays : Use fluorescent probes (e.g., BODIPY-labeled analogs) to quantify target engagement in live cells .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .

Notes

  • For stereochemical challenges, cross-reference X-ray data with CD spectroscopy to confirm Cotton effects .
  • Contradictory bioactivity often stems from assay interference (e.g., redox-active groups); include appropriate controls .

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